molecular formula C11H11NO2 B2447355 1-Allyl-1H-indole-2,3(3aH,7aH)-dione CAS No. 374598-03-5

1-Allyl-1H-indole-2,3(3aH,7aH)-dione

Cat. No.: B2447355
CAS No.: 374598-03-5
M. Wt: 189.214
InChI Key: IQCGMUPTHFNNDH-UHFFFAOYSA-N
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Description

1-Allyl-1H-indole-2,3(3aH,7aH)-dione is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This compound features an indole core with an allyl group attached to the nitrogen atom and a dione functionality at positions 2 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione typically involves the following steps:

    Formation of the Indole Core: This can be achieved through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.

    Formation of the Dione Functionality: This step may involve oxidation reactions to introduce the carbonyl groups at positions 2 and 3.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-1H-indole-2,3(3aH,7aH)-dione can undergo various chemical reactions, including:

    Oxidation: The dione functionality can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Allyl-1H-indole-2,3(3aH,7aH)-dione involves its interaction with molecular targets such as enzymes or receptors. The dione functionality may participate in redox reactions, while the indole core can interact with biological macromolecules through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-2,3-dione: Similar structure but with a methyl group instead of an allyl group.

    1-Allyl-1H-indole-2,3-dione: Lacks the 3aH,7aH designation, indicating a different structural conformation.

Uniqueness

1-Allyl-1H-indole-2,3(3aH,7aH)-dione is unique due to its specific substitution pattern and the presence of both an allyl group and a dione functionality, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-prop-2-enyl-3a,7a-dihydroindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCGMUPTHFNNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2C=CC=CC2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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